5-Ethynyl-2-methylthiazole

CAS No.:

Cat. No.: VC16013138

Molecular Formula: C6H5NS

Molecular Weight: 123.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5NS |

|---|---|

| Molecular Weight | 123.18 g/mol |

| IUPAC Name | 5-ethynyl-2-methyl-1,3-thiazole |

| Standard InChI | InChI=1S/C6H5NS/c1-3-6-4-7-5(2)8-6/h1,4H,2H3 |

| Standard InChI Key | WZMBLKUDOKULMC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(S1)C#C |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

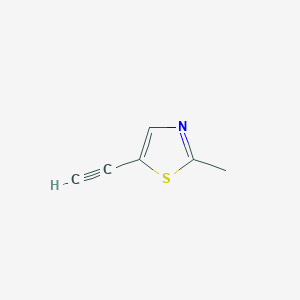

The thiazole core consists of a five-membered ring with sulfur at position 1 and nitrogen at position 3. In 5-ethynyl-2-methylthiazole, the methyl group occupies position 2, while the ethynyl moiety is at position 5 (Figure 1). This substitution pattern distinguishes it from isomers such as 2-ethynyl-5-methylthiazole , where substituent positions are reversed.

Table 1: Comparative Structural Features of Thiazole Derivatives

| Compound | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Ethynyl-2-methylthiazole | 2-CH₃, 5-C≡CH | C₆H₅NS | 123.18 |

| 2-Ethynyl-5-methylthiazole | 5-CH₃, 2-C≡CH | C₆H₅NS | 123.18 |

| 5-Ethynyl-4-methylthiazole | 4-CH₃, 5-C≡CH | C₆H₅NS | 123.18 |

The IUPAC name 2-methyl-5-(prop-1-yn-1-yl)-1,3-thiazole unambiguously defines the substituent positions. Spectral characterization of analogous compounds, such as 2-ethynyl-5-methylthiazole, reveals distinct NMR signals for the ethynyl proton (δ ~2.8–3.2 ppm) and methyl groups (δ ~2.5 ppm) .

Synthesis and Optimization Strategies

Synthetic Routes

While no direct synthesis of 5-ethynyl-2-methylthiazole is documented, methods for analogous thiazoles suggest viable pathways:

Sonogashira Cross-Coupling

The ethynyl group can be introduced via palladium-catalyzed coupling between a halogenated thiazole precursor (e.g., 5-bromo-2-methylthiazole) and trimethylsilylacetylene, followed by desilylation. This method, validated for 2-ethynyl-5-methylthiazole, typically achieves yields of 60–75% under optimized conditions.

Cyclocondensation Reactions

Thiazole rings can be assembled from α-haloketones and thioureas. For example, reacting 2-methyl-4-chloroacetylthiazole with propargylamine may yield the target compound, though this route requires empirical validation.

Table 2: Hypothetical Reaction Conditions and Outcomes

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The ethynyl group’s sp-hybridized carbon enables diverse transformations:

-

Cycloadditions: Participation in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles, useful in bioconjugation .

-

Oxidation: Controlled oxidation with KMnO₄ or O₃ could yield carboxylic acids or diketones, though over-oxidation risks ring degradation.

-

Reduction: Hydrogenation over Lindlar catalyst may selectively reduce the ethynyl to vinyl, preserving the thiazole ring.

Substitution at the Thiazole Core

Electrophilic substitution at position 4 (para to nitrogen) is favored. For instance, bromination with Br₂ in DCM could introduce a bromine atom, enabling further cross-coupling.

Physicochemical Properties

Experimental data specific to 5-ethynyl-2-methylthiazole remain unreported, but inferences from analogs suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume